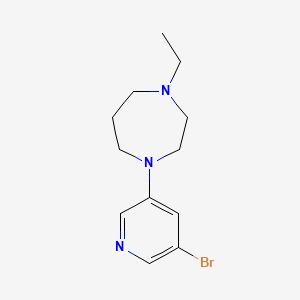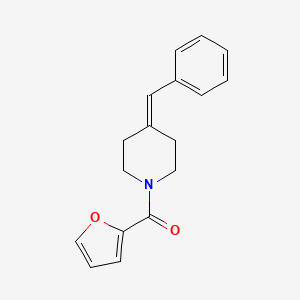
(4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone, also known as BTCP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a synthetic opioid that has been shown to possess unique properties that make it an attractive target for further investigation. In
作用機序
(4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone acts as an agonist at the mu-opioid receptor, which is one of the three main opioid receptors in the body. When (4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone binds to this receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the opioid receptor leads to a decrease in pain perception and an increase in feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
(4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and hypothermia. It has also been shown to have an effect on the immune system, with some studies suggesting that it may have immunosuppressive properties.
実験室実験の利点と制限
One of the main advantages of using (4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone in lab experiments is its high potency and specificity for the mu-opioid receptor. This makes it a valuable tool for studying the mechanisms of action of opioids and their effects on the body. However, one of the limitations of using (4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone is its potential for abuse and addiction, which can make it difficult to control in certain experimental settings.
将来の方向性
There are a number of future directions for research on (4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone, including investigating its potential use in pain management and addiction treatment. Additionally, further studies are needed to better understand the mechanisms of action of opioids and their interactions with other compounds. Finally, there is a need for more research on the potential side effects and long-term effects of (4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone use, both in laboratory settings and in clinical settings.
合成法
(4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone can be synthesized using a variety of methods, but one of the most common approaches is the reaction of 4-benzylidenepiperidine with 2-methylcyclopropylmethylamine. This reaction typically occurs in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere. The resulting product is then purified using chromatography techniques to obtain the desired compound.
科学的研究の応用
(4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone has been used in a variety of scientific research applications, including as a tool for studying opioid receptors and their interactions with other compounds. It has also been used to investigate the mechanisms of action of opioids and their effects on the central nervous system. Additionally, (4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone has been studied for its potential use in pain management and addiction treatment.
特性
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13-11-16(13)17(19)18-9-7-15(8-10-18)12-14-5-3-2-4-6-14/h2-6,12-13,16H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXSPSALICWYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)


![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)
![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)

![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)


![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)


![N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)